An In-depth Technical Guide to 1,3-Diphenylacetone
An In-depth Technical Guide to 1,3-Diphenylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diphenylacetone, also known as dibenzyl ketone, is a versatile organic compound with the chemical formula (C₆H₅CH₂)₂CO. It serves as a crucial intermediate in various organic syntheses, finding applications in the fragrance industry, polymer chemistry, and as a precursor for more complex molecules. This technical guide provides a comprehensive overview of 1,3-diphenylacetone, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectral data. While its role as an intermediate in the synthesis of some pharmacologically active molecules is noted, specific examples of direct application in drug development, particularly concerning signaling pathways, are not extensively documented in publicly available literature.
Chemical and Physical Properties
1,3-Diphenylacetone is a white to off-white crystalline solid at room temperature with a faint, sweet, fruity-almondy odor.[1][2] It is soluble in organic solvents like ethanol and oils but is almost insoluble in water.[2]
Table 1: Physical and Chemical Properties of 1,3-Diphenylacetone
| Property | Value | Reference |
| CAS Number | 102-04-5 | |
| Molecular Formula | C₁₅H₁₄O | |
| Molecular Weight | 210.27 g/mol | |
| Melting Point | 32-34 °C | |
| Boiling Point | 330 °C | |
| Density | 1.069 g/cm³ | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in ethanol, oils; insoluble in water | [2] |
Synthesis of 1,3-Diphenylacetone
A common and practical method for the synthesis of 1,3-diphenylacetone is the ketonic decarboxylation of phenylacetic acid.
Experimental Protocol: Synthesis from Phenylacetic Acid and Acetic Anhydride
This procedure is adapted from a method involving the reaction of phenylacetic acid with acetic anhydride, facilitated by potassium acetate.
Materials:
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Phenylacetic acid (50 g)
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Acetic anhydride (50 g, redistilled)
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Potassium acetate (2.5 g, fused and anhydrous)
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250-cc three-necked flask
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Thermometer
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Reflux condenser
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Fractionating column
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Distillation apparatus
Procedure:
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In a 250-cc three-necked flask, combine 50 g of phenylacetic acid, 50 g of redistilled acetic anhydride, and 2.5 g of fused, anhydrous potassium acetate.
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Place a thermometer in the liquid and attach a reflux condenser.
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Heat the mixture to reflux for two hours, maintaining a liquid temperature of 149-150 °C.
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After reflux, replace the condenser with a good fractionating column and begin distillation.
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Distill the mixture very slowly, so the initial distillate is primarily acetic acid.
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The residue from the initial distillation is then transferred to a 50-cc Claisen flask for vacuum distillation. Use about 5 cc of acetic anhydride to rinse the flask and add it to the Claisen flask.
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Distill the mixture under a pressure of 3 mm Hg. The fraction boiling between 75-160 °C is collected.
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Redistill the collected fraction at atmospheric pressure (755 mm Hg). The fraction boiling between 317-320 °C is 1,3-diphenylacetone. This fraction solidifies upon cooling (melting point 30 °C).
Expected Yield: Approximately 16 g (41% yield) of 1,3-diphenylacetone.
Key Reactions of 1,3-Diphenylacetone
The most notable reaction of 1,3-diphenylacetone is its use in a double aldol condensation with benzil to synthesize tetraphenylcyclopentadienone. This reaction is a cornerstone in the synthesis of polycyclic aromatic compounds.[4]
Experimental Protocol: Aldol Condensation with Benzil to form Tetraphenylcyclopentadienone
This protocol details the base-catalyzed aldol condensation of 1,3-diphenylacetone with benzil.
Materials:
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1,3-Diphenylacetone (0.2 g)
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Benzil (0.2 g)
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95% Ethanol (5 mL)
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Potassium hydroxide (KOH) pellet (approx. 0.1 g)
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10 mL round bottom flask
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Reflux condenser
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Sand bath or heating mantle
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Boiling chip
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Vacuum filtration apparatus (e.g., Hirsch funnel)
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Ice bath
Procedure:
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Combine approximately 0.2 g of benzil, 0.2 g of 1,3-diphenylacetone, and 5 mL of 95% ethanol in a 10 mL round bottom flask.
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Add a boiling chip and one pellet of solid KOH (approximately 0.1 g, mass should be recorded).
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Attach a reflux condenser and heat the mixture to a gentle reflux using a sand bath for 15 minutes. The boiling action will serve to stir the mixture.
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After 15 minutes, allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to promote crystallization.
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Collect the resulting crystals by vacuum filtration.
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Wash the crystals with ice-cold ethanol to remove impurities.
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Allow the product, tetraphenylcyclopentadienone, to dry completely before determining its mass and melting point.
Visualization of Chemical Processes
Synthesis Workflow of 1,3-Diphenylacetone
The following diagram illustrates the workflow for the synthesis of 1,3-diphenylacetone from phenylacetic acid.
Caption: Workflow for the synthesis of 1,3-diphenylacetone.
Aldol Condensation Reaction Pathway
This diagram illustrates the key steps in the base-catalyzed aldol condensation of 1,3-diphenylacetone with benzil.
